molecular formula C15H24O5Si B190079 Ethyl 4-(triethoxysilyl)benzoate CAS No. 197662-64-9

Ethyl 4-(triethoxysilyl)benzoate

Cat. No.: B190079
CAS No.: 197662-64-9
M. Wt: 312.43 g/mol
InChI Key: IYBIDUBBUBVKMU-UHFFFAOYSA-N
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Description

Ethyl 4-(triethoxysilyl)benzoate is an organosilane compound with the molecular formula C15H24O5Si. It is a clear to straw-colored liquid with a mild odor and is insoluble in water. This compound is primarily used in various chemical applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(triethoxysilyl)benzoate can be synthesized through the esterification of 4-(triethoxysilyl)benzoic acid with ethanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions often include heating under reflux to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(triethoxysilyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 4-(triethoxysilyl)benzoate can be compared with other organosilane compounds such as:

This compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .

Properties

IUPAC Name

ethyl 4-triethoxysilylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5Si/c1-5-17-15(16)13-9-11-14(12-10-13)21(18-6-2,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBIDUBBUBVKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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